molecular formula C22H20ClFN6 B11221696 1-(3-chloro-4-methylphenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

1-(3-chloro-4-methylphenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11221696
M. Wt: 422.9 g/mol
InChI Key: KWLIJLGMQTYOFB-UHFFFAOYSA-N
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Description

1-[1-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(2-FLUOROPHENYL)PIPERAZINE is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(2-FLUOROPHENYL)PIPERAZINE typically involves multi-step reactions starting from commercially available precursors. One common route includes the condensation of 3-chloro-4-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with formamide to yield the pyrazolo[3,4-d]pyrimidine core . The final step involves the coupling of this core with 2-fluorophenylpiperazine under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve optimization of the laboratory-scale synthesis for larger-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(2-FLUOROPHENYL)PIPERAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary but typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can introduce various functional groups at the chloro or fluoro positions .

Scientific Research Applications

1-[1-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(2-FLUOROPHENYL)PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(2-FLUOROPHENYL)PIPERAZINE involves inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .

Properties

Molecular Formula

C22H20ClFN6

Molecular Weight

422.9 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C22H20ClFN6/c1-15-6-7-16(12-18(15)23)30-22-17(13-27-30)21(25-14-26-22)29-10-8-28(9-11-29)20-5-3-2-4-19(20)24/h2-7,12-14H,8-11H2,1H3

InChI Key

KWLIJLGMQTYOFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5F)Cl

Origin of Product

United States

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